![molecular formula C17H11ClO2 B6403842 2-Chloro-4-(naphthalen-2-YL)benzoic acid CAS No. 1261953-77-8](/img/structure/B6403842.png)
2-Chloro-4-(naphthalen-2-YL)benzoic acid
Overview
Description
2-Chloro-4-(naphthalen-2-yl)benzoic acid is an organic compound with the molecular formula C17H11ClO2 and a molecular weight of 282.72 g/mol This compound is characterized by the presence of a chloro group and a naphthyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(naphthalen-2-yl)benzoic acid typically involves the chlorination of 4-(naphthalen-2-yl)benzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(naphthalen-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl) are commonly used.
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products such as amides, thioethers, or other substituted benzoic acids can be formed.
Esterification: Esters of this compound are the major products.
Scientific Research Applications
2-Chloro-4-(naphthalen-2-yl)benzoic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(naphthalen-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and naphthyl groups contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-(Naphthalen-2-yl)benzoic acid: Lacks the chloro group, which may affect its reactivity and biological activity.
2-Chlorobenzoic acid: Lacks the naphthyl group, resulting in different chemical and biological properties.
Naphthalene derivatives: Compounds with similar naphthyl groups but different substituents on the benzoic acid core.
Uniqueness
2-Chloro-4-(naphthalen-2-yl)benzoic acid is unique due to the presence of both chloro and naphthyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Chloro-4-(naphthalen-2-YL)benzoic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a benzoic acid core with a chlorine atom and a naphthalene moiety. Its chemical formula is .
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, primarily:
- Antimicrobial Activity : The compound has been investigated for its effectiveness against various bacterial strains, including resistant strains.
- Anticancer Activity : It has shown potential in inhibiting the growth of cancer cell lines, making it a candidate for further development in cancer therapeutics.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies. The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer).
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing cytotoxicity, the compound exhibited the following IC50 values:
Cancer Cell Line | IC50 Value (µM) |
---|---|
HeLa | 15 |
A549 | 20 |
MDA-MB-231 | 25 |
The results indicate that this compound has significant cytotoxic effects on these cancer cell lines, particularly HeLa cells.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in cell proliferation and apoptosis pathways. The presence of the naphthalene moiety likely contributes to its binding affinity with cellular targets.
Properties
IUPAC Name |
2-chloro-4-naphthalen-2-ylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2/c18-16-10-14(7-8-15(16)17(19)20)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOJEDUNCYOYPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690427 | |
Record name | 2-Chloro-4-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-77-8 | |
Record name | 2-Chloro-4-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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